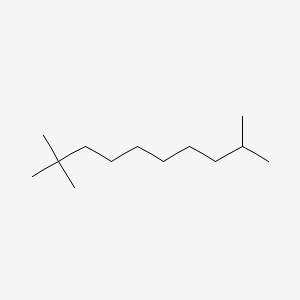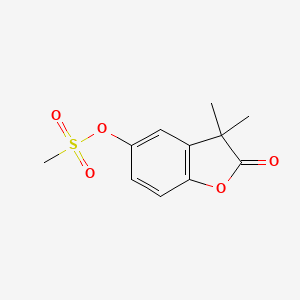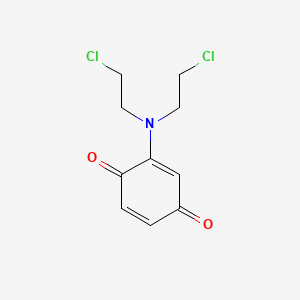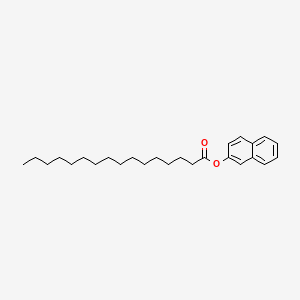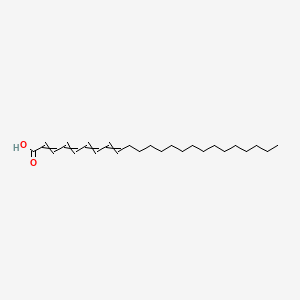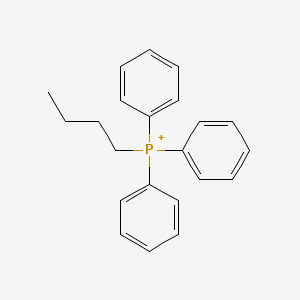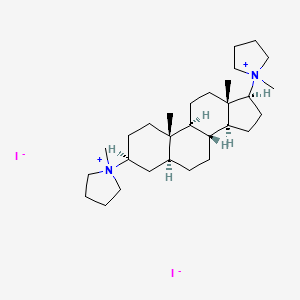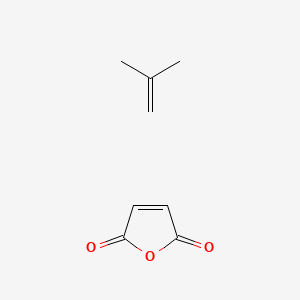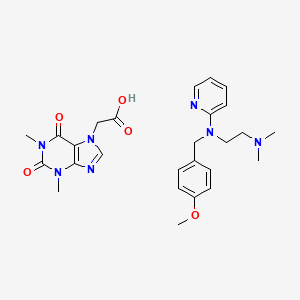
Amfecloral
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amfecloral is a member of amphetamines.
Amfecloral is a stimulant drug of the phenethylamine and amphetamine chemical classes. For a short period of time, it was available under the brand Acutran and indicated as an appetite suppressant, but this product no longer exists. It acts as a prodrug which splits to form amphetamine and chloral hydrate, similarly to clobenzorex and related compounds, except that the N-substituent, in this case, yields a compound that is active in its own right. The chloral hydrate metabolite is a gabaminergic sedative/hypnotic, and would in theory counteract some of the stimulant effects of the amphetamine metabolite. This would produce an effect similar to the amphetamine/barbiturate combinations previously used in psychiatric medications.
Scientific Research Applications
Thin-Film Transistor Devices
Amfecloral is relevant in the field of thin-film transistor (TFT) research, particularly involving amorphous oxide semiconductors (AOS). These materials are crucial for the development of advanced display technologies like active matrix liquid crystal displays (AMLCD) and active matrix organic light emitting diode (AMOLED) displays. Research highlights the enhancement of electrical performance through various methods such as adopting specific device structures, combining oxide semiconductor materials, and selecting appropriate gate dielectrics and electrode metals (Park, Maeng, Kim, & Park, 2012).
Green Hydrogen Production and Cancer Therapy
Amfecloral has potential applications in the large-scale production of 'green hydrogen' from water. Moreover, its use in multiferroic BiFeO3 indicates its potential in cancer therapy applications. This underscores the material's role in both sustainable energy solutions and medical advancements (Amdouni, 2023).
Pharmacogenetics and Drug Development
In the context of drug development, amfecloral's relevance lies in the area of pharmacogenetics and pharmacogenomics. It is part of the exploratory investigations into RNA expression patterns and DNA sequences in the preclinical and clinical phases of drug development. This research helps in understanding how genetic variations influence drug responses, thereby contributing to personalized medicine (Lesko et al., 2003).
Additive Manufacturing in Electrochemical Labs
Additive manufacturing (AM) techniques are increasingly used in electrochemical research, where amfecloral might play a role. AM offers advantages in producing complex features with low wastage and rapid prototyping capabilities. It is particularly beneficial in the development of electrodes and electrochemical cells (Whittingham et al., 2021).
Reproducibility in Biomedical Research
The role of amfecloral in biomedical research, particularly in enhancing reproducibility, is significant. Ensuring the reproducibility of results in preclinical studies is critical for the reliability and credibility of biomedical research. This aspect is vital for building a trustworthy body of knowledge to improve human health (Freedman, Venugopalan, & Wisman, 2017).
properties
CAS RN |
5581-35-1 |
|---|---|
Molecular Formula |
C11H12Cl3N |
Molecular Weight |
264.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine |
InChI |
InChI=1S/C11H12Cl3N/c1-9(15-8-11(12,13)14)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
InChI Key |
VBZDETYCYXPOAK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl |
Other CAS RN |
25394-63-2 71528-69-3 5581-35-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide](/img/structure/B1194120.png)
